molecular formula C14H10BrIO B1293245 2-(2-Bromophenyl)-3'-iodoacetophenone CAS No. 898783-84-1

2-(2-Bromophenyl)-3'-iodoacetophenone

Cat. No. B1293245
M. Wt: 401.04 g/mol
InChI Key: NASQUAMMEPWFEO-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3'-iodoacetophenone is a compound that is not directly mentioned in the provided papers, but its structural components and related reactions are discussed across several studies. The compound likely contains a bromophenyl group and an iodoacetophenone moiety, which suggests it could be used as a synthon in various organic synthesis reactions, particularly in the formation of polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions. For instance, o-bromobenzyl alcohols have been used with o-iodobiphenyls in a palladium-catalyzed cascade reaction to synthesize triphenylenes and phenanthrenes . Similarly, 2-amino-5-bromo-3-iodoacetophenone has been used as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds through palladium-catalyzed Sonogashira cross-coupling and subsequent heteroannulation . These methods could potentially be adapted for the synthesis of 2-(2-Bromophenyl)-3'-iodoacetophenone.

Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)-3'-iodoacetophenone would include a bromine atom and an iodine atom attached to different phenyl rings, which are likely connected through an acetophenone bridge. The presence of halogens suggests that the compound could participate in various cross-coupling reactions due to the reactivity of these halogen substituents .

Chemical Reactions Analysis

Compounds similar to 2-(2-Bromophenyl)-3'-iodoacetophenone have been shown to undergo a variety of chemical reactions. For example, ω-bromoacetophenone can react with the sodium salt of ethyl cyanoacetate to form butenolides, which can be further transformed into pyrrole derivatives . Additionally, bromoacetophenone has been used in a three-component reaction with primary amines and carbon disulfide to synthesize thiazole derivatives . These reactions highlight the versatility of bromoacetophenone derivatives in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-Bromophenyl)-3'-iodoacetophenone are not provided, related compounds have been characterized by various spectroscopic techniques such as NMR and IR, and their physical constants such as density, refractive index, boiling point, and melting point have been measured . These properties are crucial for the identification and purity assessment of the synthesized compounds. Additionally, the presence of halogen atoms in the molecule would influence its reactivity and interaction with other chemical species during synthesis .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Amino-5-bromo-3-iodoacetophenone and its derivatives serve as crucial synthons in the synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives. These compounds, through processes such as palladium-catalyzed Sonogashira cross-coupling and heteroannulation, are instrumental in the creation of novel indoles and their derivatives, highlighting their significance in medicinal chemistry and drug design (Mmonwa & Mphahlele, 2016).

Antioxidant and Antimicrobial Studies

Some bromophenol derivatives, synthesized from compounds like 2-bromoacetophenone, have been studied for their antioxidant activity. Although these compounds show modest antioxidant potency, their potential in medicinal and chemical applications cannot be underestimated due to the structural influence of bromophenol moieties (Brahmana et al., 2021). Similarly, bromophenol derivatives are also explored for their potential antimicrobial properties, indicating their applicability in the development of new antimicrobial agents (Sampal et al., 2018).

Bioconjugation and Comparative Imaging Studies

The compound 2-bromoacetophenone has been utilized in the synthesis of benzophenone-based labeling compounds, which are significant for comparative imaging studies in medical diagnostics. These labeling compounds can be conjugated with biomolecules and labeled with radioisotopes for applications in positron emission tomography (PET) and single-photon computed tomography (SPECT), emphasizing the compound's utility in advanced imaging techniques (Li et al., 2003).

Catalysis and Synthesis

2-Bromophenyl compounds have been used as intermediates in catalysis and synthesis processes, contributing to the development of various organic compounds. For example, 2-bromophenyl isocyanide is utilized to synthesize substituted benzimidazoles, showcasing its role in the creation of complex organic structures (Lygin & Meijere, 2009).

Safety And Hazards

The safety and hazards of “2-(2-Bromophenyl)-3’-iodoacetophenone” would depend on its specific properties. Similar compounds can cause skin and eye irritation, and precautions should be taken to avoid inhalation and contact .

Future Directions

The future directions in the research and application of “2-(2-Bromophenyl)-3’-iodoacetophenone” would depend on its specific properties and potential uses. Brominated and iodinated organic compounds are often used in various fields, including organic synthesis and medicinal chemistry .

properties

IUPAC Name

2-(2-bromophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASQUAMMEPWFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642290
Record name 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-3'-iodoacetophenone

CAS RN

898783-84-1
Record name 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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